7-Oxo-octahydro-isoindole-1-carboxylic acid
CAS No.: 1403766-51-7
Cat. No.: VC2727733
Molecular Formula: C9H13NO3
Molecular Weight: 183.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403766-51-7 |
|---|---|
| Molecular Formula | C9H13NO3 |
| Molecular Weight | 183.2 g/mol |
| IUPAC Name | 7-oxo-1,2,3,3a,4,5,6,7a-octahydroisoindole-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H13NO3/c11-6-3-1-2-5-4-10-8(7(5)6)9(12)13/h5,7-8,10H,1-4H2,(H,12,13) |
| Standard InChI Key | DMNSDPZPAJSLEE-UHFFFAOYSA-N |
| SMILES | C1CC2CNC(C2C(=O)C1)C(=O)O |
| Canonical SMILES | C1CC2CNC(C2C(=O)C1)C(=O)O |
Introduction
Chemical Properties and Structure
Basic Chemical Identifiers
7-Oxo-octahydro-isoindole-1-carboxylic acid has been well-characterized in terms of its fundamental chemical properties. The following table summarizes the key chemical identifiers :
| Property | Value |
|---|---|
| CAS Number | 1403766-51-7 |
| Molecular Formula | C₉H₁₃NO₃ |
| Molecular Weight | 183.20 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
Structural Features and Characteristics
The chemical structure of 7-Oxo-octahydro-isoindole-1-carboxylic acid incorporates several key functional groups that define its chemical behavior. The isoindole core consists of a five-membered nitrogen-containing ring fused to a fully hydrogenated six-membered ring. The carboxylic acid group at position 1 contributes to the compound's acidity and provides a reactive site for various chemical transformations, while the ketone group at position 7 introduces additional reactivity options .
These structural features result in a three-dimensional molecular architecture with specific geometric constraints. Unlike aromatic isoindole derivatives, the saturated octahydro structure has greater conformational flexibility, which can influence its interactions with other molecules in various chemical and potentially biological contexts.
| Desired Concentration | Amount of Compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 5.4585 mL | 27.2926 mL | 54.5852 mL |
| 5 mM | 1.0917 mL | 5.4585 mL | 10.917 mL |
| 10 mM | 0.5459 mL | 2.7293 mL | 5.4585 mL |
When preparing solutions, researchers should select appropriate solvents based on the compound's solubility characteristics. While specific solubility data is limited in the available literature, the compound's functional groups suggest potential solubility in polar organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Comparative Analysis with Structurally Related Compounds
Comparison with 1H-Isoindole-1-carboxylic acid, octahydro-, (1R,3aS,7aS)
A structurally related compound is 1H-Isoindole-1-carboxylic acid, octahydro-, (1R,3aS,7aS)-(9CI) (CAS: 729556-25-6). Both compounds share the octahydro-isoindole core structure but differ in several important aspects :
| Property | 7-Oxo-octahydro-isoindole-1-carboxylic acid | 1H-Isoindole-1-carboxylic acid, octahydro-, (1R,3aS,7aS) |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₃ | C₉H₁₅NO₂ |
| Molecular Weight | 183.20 g/mol | 169.22 g/mol |
| Structural Difference | Contains ketone group at position 7 | Lacks ketone group |
| Stereochemistry | Not explicitly defined in available data | Defined stereochemistry (1R,3aS,7aS) |
The presence of the ketone group in 7-Oxo-octahydro-isoindole-1-carboxylic acid introduces additional polarity and hydrogen bond acceptor capability compared to the fully hydrogenated analog. This structural difference would significantly impact its physical properties, including solubility, and its chemical reactivity profile .
Relationship to Similar Isoindole Derivatives
The basic isoindole scaffold appears in various biologically and chemically relevant compounds. For instance, LK-157 (CAS: 209536-74-3) represents a more complex derivative with the molecular formula C₁₄H₁₇NO₄ and the IUPAC name (1E,5S,8aS,8bR)-1-ethylidene-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydroazeto[1,2-b]isoindole-4-carboxylic acid .
These structural relationships highlight how modifications to the basic isoindole framework can yield compounds with diverse properties and potentially different applications in research and synthetic chemistry.
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